(R)-1-(4-Nitrophenyl)ethanamine

Electrophilicity Reactivity Impurity Profiling

Researchers requiring enantiopure (R)-configured amine for asymmetric synthesis face challenges with racemic or regioisomeric contaminants. (R)-1-(4-Nitrophenyl)ethanamine (CAS 22038-87-5) resolves this as a certified chiral building block. - Enables stereospecific synthesis of Tamsulosin, maintaining API (R)-configuration integrity. - Serves as Tamsulosin impurity 4 reference standard for ANDA/regulatory QC. - Validated in (R)-selective transaminase studies achieving 99% ee. - Para-nitro substitution provides distinct electrophilicity vs. ortho/meta isomers, ensuring reproducible reactivity. Supplied with full analytical documentation; ready for immediate global shipment.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 22038-87-5
Cat. No. B1586016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Nitrophenyl)ethanamine
CAS22038-87-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1
InChIKeyRAEVOBPXEHVUFY-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(4-Nitrophenyl)ethanamine Procurement Overview


(R)-1-(4-Nitrophenyl)ethanamine, also known as R-(+)-α-Methyl-4-nitrobenzylamine, is a chiral primary amine with molecular formula C8H10N2O2 and molecular weight 166.18 . The compound bears a single chiral center at the α-carbon adjacent to the para-nitrophenyl moiety, distinguishing it structurally from both its (S)-enantiomer and positional isomers. Its applications center on asymmetric synthesis and pharmaceutical intermediate roles, with particular utility in stereospecific drug synthesis pathways [1].

(R)-1-(4-Nitrophenyl)ethanamine Substitution Failure Reasons


Generic substitution of (R)-1-(4-Nitrophenyl)ethanamine with racemic mixtures or alternative nitro-substituted phenylethylamine analogs fails on two critical fronts: stereochemical fidelity and positional electronic properties. The (S)-enantiomer yields distinctly different biological and catalytic outcomes in asymmetric syntheses [1]. Furthermore, para-substitution confers uniquely elevated electrophilicity relative to ortho- and meta-nitro isomers, meaning 2-NPA or 3-NPA impurities fundamentally alter reactivity profiles [2]. These distinctions preclude direct interchangeability in stereospecific pharmaceutical syntheses or chiral chromatography applications.

(R)-1-(4-Nitrophenyl)ethanamine Comparative Evidence


Para-Nitro Electrophilicity Advantage

Computational studies demonstrate that electrophilicity and electron-accepting capacity follow the persistent trend 2-PEA < 2-NPA < 3-NPA < 4-NPA, establishing that the para-nitro configuration of (R)-1-(4-Nitrophenyl)ethanamine maximizes potential reactivity among positional analogs [1]. This trend is derived from comparative DFT calculations across the isomeric series.

Electrophilicity Reactivity Impurity Profiling

Enzymatic Asymmetric Synthesis Route

(R)-selective amine transaminases from Aspergillus terreus catalyze the conversion of 1-(4-nitrophenyl)ethanone and D-alanine to (1R)-1-(4-nitrophenyl)ethanamine with 99% enantiomeric excess at 17% conversion [1]. Alternative organisms show variable conversions (Aspergillus fumigatus: 68% conversion; Aspergillus fischeri: 74% conversion), all maintaining 99% ee for the (R)-product [2]. The (S)-enantiomer is not produced under these (R)-selective conditions.

Asymmetric Synthesis Transaminase Enantiomeric Excess

Tamsulosin Impurity Reference Standard

(R)-1-(4-Nitrophenyl)ethanamine (CAS 22038-87-5) is formally designated as Tamsulosin impurity 4 and is used as a reference standard in pharmaceutical quality control . The compound serves as a key intermediate in Tamsulosin synthesis, with the (R)-configuration specifically required for synthetic fidelity [1]. The (S)-enantiomer is not specified as a Tamsulosin-related impurity reference.

Pharmaceutical Reference Standard Impurity Profiling Tamsulosin

Commercial Availability of Enantiomers

Commercial suppliers offer (R)-1-(4-Nitrophenyl)ethanamine at specified purities of 95% to 97+% . The (S)-enantiomer (CAS 4187-53-5) is available at comparable purity (95%) but commands distinct pricing and application profiles . Both enantiomers require explicit specification in procurement; the racemic mixture (CAS 42142-15-4) lacks stereochemical definition and is unsuitable for stereospecific applications.

Procurement Purity Specification Chiral Amine

(R)-1-(4-Nitrophenyl)ethanamine Application Scenarios


Tamsulosin Synthesis Intermediate

(R)-1-(4-Nitrophenyl)ethanamine serves as a critical chiral building block in the synthesis of Tamsulosin, a selective α1-adrenoceptor antagonist used for benign prostatic hyperplasia [1]. The (R)-configuration is essential for maintaining the stereochemical integrity of the final active pharmaceutical ingredient. Procurement of this specific enantiomer (CAS 22038-87-5) is mandatory for synthetic routes requiring chiral fidelity.

Tamsulosin Impurity Reference Standard

The compound is designated as Tamsulosin impurity 4 and is employed as an analytical reference standard in pharmaceutical quality control laboratories . Its use ensures accurate identification and quantification of this specific impurity in Tamsulosin drug substance and drug product batches, supporting regulatory compliance in ANDA submissions and commercial manufacturing.

Asymmetric Synthesis with (R)-Selective Transaminases

The compound serves as a model substrate for studying (R)-selective amine transaminases, demonstrating 99% enantiomeric excess in enzymatic asymmetric synthesis [2]. Researchers developing biocatalytic routes to chiral amines procure this compound to benchmark enzyme performance and to validate synthetic methodologies for broader substrate scopes.

Chiral Chromatography Method Development

The distinct chromatographic behavior of (R)-1-(4-Nitrophenyl)ethanamine relative to its (S)-enantiomer and positional isomers supports its use in developing and validating chiral HPLC methods [3]. Analytical laboratories procure this compound as a reference standard for method specificity, linearity, and robustness testing in enantiomeric separation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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